
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is treated with a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield alcohols or amines, while elimination reactions can produce alkenes or alkynes.
Scientific Research Applications
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique halogen content.
Environmental Studies: Researchers study its behavior and degradation in the environment to understand the impact of halogenated compounds on ecosystems.
Mechanism of Action
The mechanism of action of 2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to modifications in their structure and function.
Pathways Involved: The compound can participate in halogenation and dehalogenation pathways, affecting cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,1,1,4,4,4-hexafluorobutane: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane: Lacks the bromine atom, which affects its reactivity and applications.
1-Bromo-2,3-dichlorobutane: Contains fewer fluorine atoms, resulting in different chemical properties and uses.
Uniqueness
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is unique due to its combination of bromine, chlorine, and fluorine atoms, which impart distinct reactivity and stability. This makes it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
63573-65-9 |
|---|---|
Molecular Formula |
C4HBrCl2F6 |
Molecular Weight |
313.85 g/mol |
IUPAC Name |
2-bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane |
InChI |
InChI=1S/C4HBrCl2F6/c5-2(7,4(11,12)13)1(6)3(8,9)10/h1H |
InChI Key |
PASXIZQRTWIJDO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
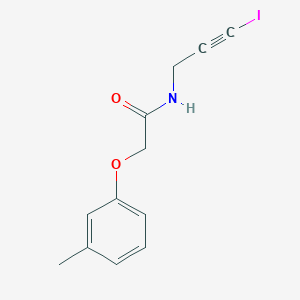
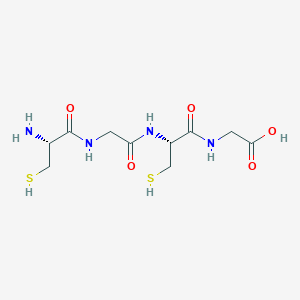
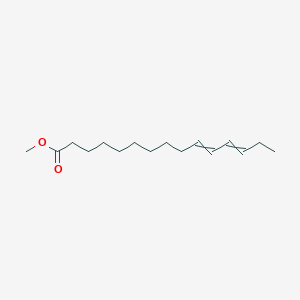
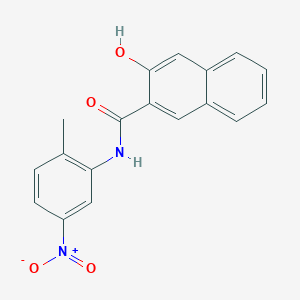
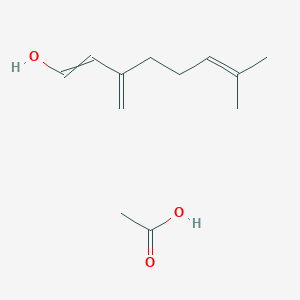
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
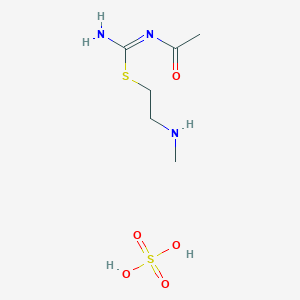
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

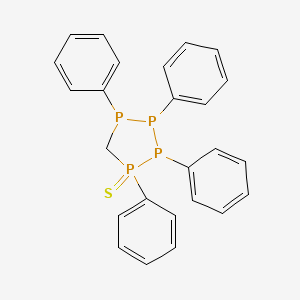
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
